molecular formula C15H13N5O2S B2399524 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone CAS No. 2034431-29-1

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone

Cat. No.: B2399524
CAS No.: 2034431-29-1
M. Wt: 327.36
InChI Key: DJTZPDJKXFWCOA-UHFFFAOYSA-N
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Description

The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone is a synthetic organic molecule that features a triazole ring, an azetidine ring, and a thiazole ring. These structural motifs are often found in bioactive compounds, making this molecule of interest in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Azetidine Ring Formation: This could involve the cyclization of a suitable precursor under basic or acidic conditions.

    Thiazole Ring Introduction: This might be done through a Hantzsch thiazole synthesis, involving the condensation of a thioamide with a haloketone.

    Final Coupling: The final step would involve coupling the triazole-azetidine intermediate with the thiazole-containing moiety under appropriate conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield, purity, and cost-effectiveness. This might involve:

    Catalysis: Using catalysts to improve reaction efficiency.

    Flow Chemistry: Implementing continuous flow reactors to enhance scalability and safety.

    Green Chemistry: Employing environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the azetidine or thiazole rings.

    Reduction: Reduction reactions could target the carbonyl group in the methanone moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA or KMnO4.

    Reduction: Reagents such as LiAlH4 or NaBH4.

    Substitution: Conditions might include the use of bases or acids, depending on the specific reaction.

Major Products

The major products would depend on the specific reactions but could include oxidized or reduced forms of the original compound, or derivatives with substituted functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Materials Science: Potential use in the development of new materials with unique properties.

Biology

    Enzyme Inhibition: Possible use as an inhibitor of specific enzymes due to its structural features.

    Biological Probes: Utilized in studying biological pathways.

Medicine

    Drug Development: Potential as a lead compound in the development of new pharmaceuticals.

    Antimicrobial Agents: Possible use as an antimicrobial agent due to the presence of bioactive rings.

Industry

    Polymer Chemistry: Use in the synthesis of novel polymers.

Mechanism of Action

The mechanism of action would depend on the specific application but might involve:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

    Interacting with Receptors: Modulating receptor activity in biological systems.

    Pathways Involved: Could involve pathways related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(pyridin-2-yloxy)phenyl)methanone
  • (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(pyrimidin-2-yloxy)phenyl)methanone

Uniqueness

  • Structural Features : The combination of triazole, azetidine, and thiazole rings is unique and may confer specific bioactivity.
  • Reactivity : The specific arrangement of functional groups may result in unique reactivity patterns.

Properties

IUPAC Name

[4-(1,3-thiazol-2-yloxy)phenyl]-[3-(triazol-1-yl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2S/c21-14(19-9-12(10-19)20-7-5-17-18-20)11-1-3-13(4-2-11)22-15-16-6-8-23-15/h1-8,12H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTZPDJKXFWCOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)OC3=NC=CS3)N4C=CN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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